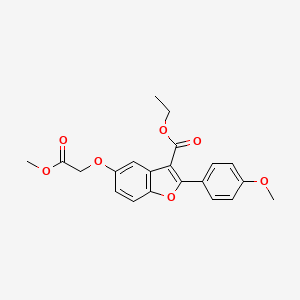
2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C10H12ClNO5S and a molecular weight of 293.72 . It is also known by its synonyms, methyl 4-chloro-2-[(dimethylsulfamoyl)oxy]benzoate and Benzoic acid, 4-chloro-2-[[(dimethylamino)sulfonyl]oxy]-, methyl ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, and density are not available from the web search results . These properties can be determined experimentally or predicted using computational methods.Wissenschaftliche Forschungsanwendungen
Oxidation Processes in Water Treatment
Research indicates that chlorophenols, which are structurally related to 2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate, undergo oxidation in aqueous solutions using methods like UV/H2O2 and O3. This is significant in water treatment, as these methods lead to the formation of hydroxylated and dimeric intermediates, although they show insufficient dechlorination of chlorophenols. The process involves hydroxylation and the formation of dimeric products, highlighting the need for toxicity testing in chemical oxidation of chlorophenols for water treatment applications (Hirvonen et al., 2000).
Fluorographic Detection in Biochemical Research
This compound, being similar to compounds used in biochemical analysis, can be connected to research in fluorography. For instance, acetic acid used with 2,5-diphenyloxazole (PPO) offers technical advantages in fluorographic procedures, like no need for pre-fixing proteins and suitability for both agarose or acrylamide gels. This technique offers simplicity, sensitivity, and efficiency, and could be relevant in studies involving similar compounds (Skinner & Griswold, 1983).
Transient Expression in Genetic Research
In genetic research, particularly in transient expression of genes, compounds structurally similar to this compound can be used. For example, DNA transfection augmented by a shock with either dimethyl sulfoxide or glycerol can significantly increase gene expression. This showcases the potential utility of related compounds in enhancing the efficiency of genetic research and manipulation (Lopata, Cleveland, & Sollner-Webb, 1984).
Adsorption Studies for Environmental Applications
The compound’s structural analogs have been studied for adsorption behaviors, such as the adsorption of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate. This research is pivotal in understanding how such compounds can be adsorbed from aqueous solutions, which has direct implications for environmental cleanup and pollution control technologies (Khan & Akhtar, 2011).
Eigenschaften
IUPAC Name |
methyl 4-chloro-2-(dimethylsulfamoyloxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-6-7(11)4-5-8(9)10(13)16-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVIKCKMZHRQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2844824.png)




![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2844833.png)




